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molecular formula C4H6N4 B116622 4,6-Diaminopyrimidine CAS No. 2434-56-2

4,6-Diaminopyrimidine

Cat. No. B116622
M. Wt: 110.12 g/mol
InChI Key: MISVBCMQSJUHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08697708B2

Procedure details

To a stirred suspension of pyrimidine-4,6-diamine (500 mg, 4.55 mmol) in dioxane (20 mL) was added acetic anhydride (465 mg, 4.55 mmol) and the resulting mixture was heated under reflux for 15 hours. The reaction was cooled to room temperature and the resulting precipitate was collected by filtration. The filtercake was dissolved in 1N HCl and the pH of the aqueous phase adjusted to 7 by the addition of 1N NaOH. The resulting white precipitate was collected by filtration and dried to afford the desired product as a white solid (420 mg, 61% yield). LCMS (ESI) m/z: 152.0 [M+H+].
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
465 mg
Type
reactant
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
[N:1]1[C:6]([NH2:7])=[CH:5][C:4]([NH2:8])=[N:3][CH:2]=1.[C:9](OC(=O)C)(=[O:11])[CH3:10]>O1CCOCC1>[NH2:8][C:4]1[N:3]=[CH:2][N:1]=[C:6]([NH:7][C:9](=[O:11])[CH3:10])[CH:5]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
N1=CN=C(C=C1N)N
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
465 mg
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 hours
Duration
15 h
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The filtercake was dissolved in 1N HCl
ADDITION
Type
ADDITION
Details
the pH of the aqueous phase adjusted to 7 by the addition of 1N NaOH
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NC=N1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 420 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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